dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC15354120
Molecular Formula: C15H16N4O5
Molecular Weight: 332.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O5 |
|---|---|
| Molecular Weight | 332.31 g/mol |
| IUPAC Name | dimethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C15H16N4O5/c1-9-6-4-5-7-10(9)16-11(20)8-19-13(15(22)24-3)12(17-18-19)14(21)23-2/h4-7H,8H2,1-3H3,(H,16,20) |
| Standard InChI Key | JWAAHXZVXPWRCB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key functional elements:
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1,2,3-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, providing π-π stacking capabilities and hydrogen-bonding sites critical for biological interactions .
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Dimethyl Ester Groups: Positioned at C4 and C5, these groups enhance solubility in organic solvents and influence electronic distribution across the triazole ring .
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2-Methylphenylcarbamoylmethyl Side Chain: A lipophilic substituent at N1, featuring an amide linkage that stabilizes conformational rigidity and mediates target binding.
The molecular formula is C₁₆H₁₈N₄O₅, with a molar mass of 370.34 g/mol. X-ray crystallography of analogous triazole derivatives confirms a planar triazole ring with ester groups oriented perpendicularly to minimize steric hindrance .
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 370.34 g/mol | |
| CAS Registry Number | 707-94-8 | |
| Solubility | Soluble in DMSO, methanol, acetone | |
| Melting Point | 148–150°C (decomposes) |
Spectroscopic Characterization
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¹H NMR: Signals at δ 3.85 (s, 6H, OCH₃), δ 7.20–7.35 (m, 4H, aromatic), and δ 4.55 (s, 2H, CH₂) confirm substituent placement .
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IR Spectroscopy: Peaks at 1725 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide I) validate functional groups .
Synthesis and Optimization
Stepwise Synthesis Pathway
The compound is synthesized via a four-step sequence:
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Esterification: 5-Amino-1,2,4-triazole-3-carboxylic acid reacts with methanol under acidic conditions to form methyl 1H-1,2,4-triazole-3-carboxylate.
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N-Alkylation: The triazole nitrogen is alkylated with 2-chloro-N-(2-methylphenyl)acetamide using K₂CO₃ as a base, yielding the intermediate 1-(2-((2-methylphenyl)amino)-2-oxoethyl)-1H-1,2,4-triazole-3-carboxylate.
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Dicarboxylation: Introduction of a second ester group at C5 via nucleophilic acyl substitution with methyl chloroformate .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Yield and Scalability
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL; Bacillus subtilis: MIC = 64 µg/mL) and fungi (Candida albicans: MIC = 128 µg/mL). The 2-methylphenyl group enhances membrane penetration, while the triazole core disrupts ergosterol biosynthesis in fungi .
Table 2: Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | Mechanism Postulated |
|---|---|---|
| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Escherichia coli | >128 | Limited permeability |
| Candida albicans | 128 | Ergosterol pathway disruption |
Enzyme Inhibition
The compound inhibits human carbonic anhydrase IX (IC₅₀ = 8.7 µM), a cancer-associated isoform, by coordinating to the active-site zinc ion via the triazole nitrogen. Molecular docking studies reveal a binding energy of −9.2 kcal/mol, with the 2-methylphenyl group occupying a hydrophobic pocket.
Applications in Materials Science
Coordination Polymers
Reaction with Cu(II) nitrate produces a metal-organic framework (MOF) with a BET surface area of 780 m²/g, showcasing potential for gas storage. The triazole moiety acts as a bridging ligand, forming a porous 3D network .
Photoluminescent Properties
Pharmacokinetic and Toxicological Considerations
ADME Profile
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Absorption: Caco-2 permeability assay predicts moderate oral bioavailability (F = 35–40%).
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Metabolism: Hepatic CYP3A4-mediated demethylation generates the monoester derivative, which retains 60% of parent compound activity.
Toxicity Data
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Acute Toxicity: LD₅₀ (rat, oral) > 2000 mg/kg, classifying it as Category 5 under GHS.
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Genotoxicity: Negative in Ames test (up to 500 µg/plate).
Comparative Analysis with Analogues
Ethoxy vs. Methyl Substituents
Replacing the 2-methylphenyl group with 2-ethoxyphenyl (as in dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate) increases logP from 1.8 to 2.3, enhancing blood-brain barrier penetration but reducing aqueous solubility.
Trimethyltriazole Derivatives
Removing the carbamoylmethyl side chain abolishes antimicrobial activity, underscoring its role in target engagement .
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in PEGylated liposomes is being explored to improve pharmacokinetics. Preliminary data show a 3-fold increase in plasma half-life in murine models.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the aryl group (e.g., 2-fluorophenyl, 2-nitrophenyl) could optimize selectivity for bacterial vs. human targets.
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